Lead dioxide

Description

Properties

IUPAC Name |

dioxolead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADSGOSSYOOKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

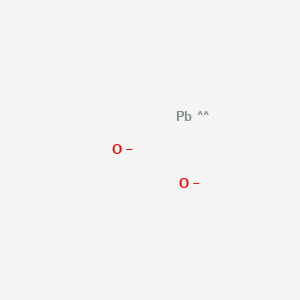

O=[Pb]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O2Pb, PbO2 | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lead dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025497 | |

| Record name | Lead dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead dioxide appears as brown, hexagonal crystals. Insoluble in water. Used in matches, explosives, electrodes., Dry Powder; Other Solid; Water or Solvent Wet Solid, Brown crystals that are insoluble in water; [CAMEO], BROWN CRYSTALS OR POWDER. | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead oxide (PbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead(IV) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, <11.3 ug/L at 25 °C, pH 6-7, Insoluble in water, Soluble in hydrochloric acid with evolution of chlorine; in dilute nitric acid in presence of hydrogen peroxide, oxalic acid, or other reducers; soluble in alkali iodide solutions with liberation of iodine; soluble in hot caustic alkali solutions, Soluble in glacial acetic acid; insoluble in alcohol, Presumably soluble in acidic gastric juice, Solubility in water: none | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

9.375 at 66 °F (NTP, 1992) - Denser than water; will sink, 9.375 g/cu cm, 9.38 g/cm³ | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Brown, hexagonal crystals, Dark-brown powder, Brownish black crystalline powder consisting of fine crystalline flakes in either alpha- or beta-form. | |

CAS No. |

1309-60-0 | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lead dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001309600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead oxide (PbO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | LEAD DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1001 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

554 °F (decomposes) (NTP, 1992), 290 °C, decomposition | |

| Record name | LEAD DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/976 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead(IV) Oxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4335 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure and Properties of Lead Dioxide

This compound (PbO₂), a significant material in various scientific and technological fields, exhibits a rich chemistry characterized by its polymorphic nature and versatile properties. This guide provides a comprehensive overview of the crystal structure and key physical and chemical properties of its primary polymorphs. Detailed experimental protocols for its synthesis and characterization are presented, alongside visual representations of key relationships and workflows to facilitate a deeper understanding. While the primary applications of this compound are in materials science and electrochemistry, an understanding of its properties can be relevant in broader research contexts, including the development of novel analytical tools and sensors.

Crystal Structure of this compound Polymorphs

This compound primarily exists in two common polymorphs: the orthorhombic α-PbO₂ and the tetragonal β-PbO₂. A third, less common hexagonal polymorph, γ-PbO₂, has also been identified.[1] Under high pressure, this compound can undergo phase transitions to other structures, such as a baddeleyite-type phase and a cotunnite-type phase.

The α-PbO₂ structure consists of zigzag chains of octahedra linked by adjacent edges, while the β-PbO₂ form, related to the rutile structure, is characterized by columns of octahedra sharing opposite edges.[1] These structural differences give rise to distinct physical and chemical properties.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | Pearson Symbol | Lattice Parameters (nm) | Formula Units (Z) | Reference |

| α-PbO₂ | Orthorhombic | Pbcn (No. 60) | oP12 | a = 0.497, b = 0.596, c = 0.544 | 4 | [1] |

| β-PbO₂ | Tetragonal | P4₂/mnm (No. 136) | tP6 | a = 0.491, c = 0.3385 | 2 | [1] |

Physical and Chemical Properties

The properties of this compound are intrinsically linked to its crystal structure. Notably, it is a non-stoichiometric compound, with the actual oxygen-to-lead ratio often varying between 1.90 and 1.98, which contributes to its characteristic metallic conductivity.[1][2]

Table 2: Key Physical and Chemical Properties of this compound Polymorphs

| Property | α-PbO₂ | β-PbO₂ | Units | Conditions | Reference |

| Density | 9.38 | 9.38 | g/cm³ | Standard | [1] |

| Molar Mass | 239.1988 | 239.1988 | g/mol | - | [1] |

| Electrical Resistivity | 1 x 10⁻³ | 4 x 10⁻³ | Ω·cm | Room Temperature | [3] |

| Decomposition Temperature | Decomposes starting at 290°C | Decomposes starting at 290°C | °C | In air | [1] |

| Appearance | Dark-brown, black powder | Dark-brown, black powder | - | - | [1] |

| Solubility | Insoluble in water and alcohol; Soluble in acetic acid | Insoluble in water and alcohol; Soluble in acetic acid | - | - | [1] |

This compound is an amphoteric compound, exhibiting both acidic and basic properties, though with a prevalence of acidic characteristics.[1][2] It reacts with strong bases to form the hydroxyplumbate ion, [Pb(OH)₆]²⁻.[1][2] In hot acids, it acts as a strong oxidizing agent, converting to the more stable Pb²⁺ state and liberating oxygen.[1][2]

Experimental Protocols

Synthesis of β-PbO₂ via Anodic Electrodeposition

This protocol describes the synthesis of β-PbO₂ on a graphite substrate, a common method for preparing this compound electrodes.

Materials and Equipment:

-

Graphite sheet (substrate)

-

Lead (II) nitrate (Pb(NO₃)₂)

-

Nitric acid (HNO₃)

-

Deionized water

-

DC power supply

-

Electrochemical cell

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Substrate Preparation: Mechanically polish the graphite sheet with fine-grit sandpaper, then degrease by sonicating in acetone for 10 minutes, followed by rinsing with deionized water.

-

Electrolyte Preparation: Prepare an aqueous solution of 0.5 M Lead (II) nitrate and 0.1 M Nitric acid.

-

Electrochemical Deposition:

-

Set up a two-electrode electrochemical cell with the prepared graphite sheet as the anode and a lead plate as the cathode.

-

Immerse the electrodes in the electrolyte solution.

-

Apply a constant current density of 20 mA/cm² using the DC power supply.

-

Maintain the deposition for 1 hour with gentle stirring.

-

The temperature of the bath should be maintained at 60-70°C.

-

-

Post-treatment: After deposition, rinse the coated graphite electrode thoroughly with deionized water and dry it in an oven at 110°C for 1 hour.

Characterization by X-Ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases of the synthesized this compound.

Equipment:

-

Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

Procedure:

-

Sample Preparation: Scrape a small amount of the synthesized this compound from the graphite substrate and gently grind it into a fine powder using an agate mortar and pestle.

-

Data Acquisition:

-

Mount the powdered sample on a zero-background sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument to scan over a 2θ range of 20° to 80° with a step size of 0.02° and a scan speed of 2°/minute.

-

-

Data Analysis:

-

Identify the diffraction peaks in the resulting pattern.

-

Compare the peak positions and intensities with standard diffraction patterns for α-PbO₂ (JCPDS card no. 41-1492) and β-PbO₂ (JCPDS card no. 45-1416) to determine the phase composition.

-

Visualizations

Synthesis Pathway of this compound Polymorphs

The formation of α- and β-PbO₂ is highly dependent on the synthesis conditions, particularly the pH of the electrolyte.

Experimental Workflow for this compound Characterization

A typical workflow for the synthesis and characterization of this compound is outlined below.

References

An In-depth Technical Guide to the Core Chemical Reactions of Lead Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead dioxide (PbO₂), a strong oxidizing agent with amphoteric properties, plays a crucial role in various electrochemical applications, most notably as the active material in the positive plates of lead-acid batteries. Its unique solid-state chemistry, characterized by a stable +4 oxidation state for lead, governs its reactivity. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, including its synthesis, acid-base behavior, redox characteristics, and thermal decomposition. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to support researchers and professionals in understanding and utilizing the chemistry of this important compound.

Core Chemical Reactions

This compound participates in a variety of chemical transformations, primarily driven by its strong oxidizing nature and the tendency of the Pb(IV) ion to be reduced to the more stable Pb(II) state.

Acid-Base Reactions

This compound is an amphoteric oxide, meaning it can react with both acids and bases.

Reaction with Acids: In acidic media, this compound acts as a strong oxidizing agent, with the Pb⁴⁺ ion being reduced to Pb²⁺. The reaction with hot, concentrated acids is generally slow.

-

With Sulfuric Acid: 2PbO₂(s) + 2H₂SO₄(conc) → 2PbSO₄(s) + 2H₂O(l) + O₂(g)

-

With Nitric Acid: The reaction conditions influence the products. In warm nitric acid, this compound is reduced.[1] 2PbO₂(s) + 4HNO₃(warm) → 2Pb(NO₃)₂(aq) + 2H₂O(l) + O₂(g)

-

With Hydrochloric Acid: With cold, concentrated hydrochloric acid, lead(IV) chloride is formed.[2] PbO₂(s) + 4HCl(conc, cold) → PbCl₄(aq) + 2H₂O(l)

Reaction with Bases: this compound exhibits acidic properties by reacting with strong bases to form plumbates. The reaction with aqueous sodium hydroxide is slow.[3][4]

-

With Sodium Hydroxide: PbO₂(s) + 2NaOH(aq) → Na₂PbO₃(aq) + H₂O(l)

Redox Reactions

The high oxidation state of lead in this compound makes it a potent oxidizing agent.

Oxidation of Manganese(II): In the presence of nitric acid, this compound oxidizes manganese(II) sulfate to permanganic acid.

5PbO₂(s) + 2MnSO₄(aq) + 6HNO₃(aq) → 2HMnO₄(aq) + 2PbSO₄(s) + 3Pb(NO₃)₂(aq) + 2H₂O(l)

Role in Lead-Acid Batteries: The most significant application of this compound's redox chemistry is in lead-acid batteries. During discharge, this compound at the cathode is reduced to lead(II) sulfate. This process is reversed during charging.

-

Discharge Reaction (at the Cathode): PbO₂(s) + 4H⁺(aq) + SO₄²⁻(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l)

-

Overall Discharge Reaction: Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l)

Thermal Decomposition

Upon heating, this compound decomposes through a series of intermediates to ultimately form lead(II) oxide. The stoichiometry of the products is dependent on the temperature. The decomposition begins at approximately 290°C.[5]

-

Decomposition Pathway: 24PbO₂(s) → 2Pb₁₂O₁₉(s) + 5O₂(g) Pb₁₂O₁₉(s) → Pb₁₂O₁₇(s) + O₂(g) 2Pb₁₂O₁₇(s) → 8Pb₃O₄(s) + O₂(g) 2Pb₃O₄(s) → 6PbO(s) + O₂(g)

Quantitative Data Summary

The following tables summarize key quantitative data related to the chemical reactions of this compound.

| Reaction Type | Reactants | Products | Conditions | Quantitative Data |

| Redox | PbO₂ / PbSO₄ | - | Standard | Standard Electrode Potential (E⁰): +1.69 V[6] |

| Thermal Decomposition | PbO₂ | Pb₁₂O₁₉ | Heating in air | Onset Temperature: 290°C[5] |

| Pb₁₂O₁₉ | Pb₁₂O₁₇ | Heating in air | 350°C[5] | |

| Pb₁₂O₁₇ | Pb₃O₄ | Heating in air | 375°C[5] | |

| Pb₃O₄ | PbO | Heating in air | 600°C[5] | |

| Dissolution in Acid | Lead Oxide Ore in HCl | Dissolved Lead | 80°C, 500 rpm, L/S = 20 ml/g | Activation Energy (initial stage): 60.94 kJ/mol[7] |

| Lead Oxide Ore in HCl | Dissolved Lead | 80°C, 500 rpm, L/S = 20 ml/g | Activation Energy (second stage): 28.24 kJ/mol[7] | |

| Lead Oxide Ore in HNO₃ | Dissolved Lead | 80°C, 500 rpm, L/S = 20 ml/g | Activation Energy: 7.71 kJ/mol[7] | |

| Lead Oxide Ore in Citric Acid | Dissolved Lead | 80°C, 500 rpm, L/S = 20 ml/g | Activation Energy: 11.62 kJ/mol[7] |

| Thermodynamic Property | Compound | Value |

| Enthalpy of Formation (ΔHf°) | PbO (massicot) | -217.3 kJ/mol[8] |

| PbO (litharge) | -219.0 kJ/mol[8] | |

| PbO₂ | -277.4 kJ/mol[8] | |

| Pb₃O₄ | -718.4 kJ/mol[8] | |

| PbCO₃ | -699.1 kJ/mol[8] | |

| Pb(OH)₂ | -576 kJ/mol[8] |

Experimental Protocols

Synthesis of this compound

Chemical Synthesis from Lead(II) Acetate and Calcium Hypochlorite

This method produces this compound through the oxidation of a lead(II) salt.

Materials:

-

Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Sodium hydroxide (NaOH)

-

Calcium hypochlorite (Ca(OCl)₂) (bleaching powder)

-

30% Nitric acid (HNO₃)

-

Distilled water

Procedure:

-

Dissolve 23.75 g of lead(II) acetate trihydrate in 50 mL of ice-cold distilled water in a flask.

-

Separately, prepare a solution of 6.25 g of sodium hydroxide in a minimal amount of water (approximately 25 mL) and cool the solution.

-

Slowly add the sodium hydroxide solution to the lead acetate solution while stirring. A white precipitate of lead(II) hydroxide will form. Ensure the temperature does not exceed 30°C.

-

Prepare a slurry of calcium hypochlorite in water and add it to the lead hydroxide suspension.

-

Gently warm the mixture to encourage the reaction to go to completion, then bring it to a boil for approximately 30 minutes. A dark brown precipitate of this compound will form.

-

Allow the precipitate to settle, then decant the supernatant liquid. Wash the precipitate several times with distilled water by decantation.

-

Add 62.5 mL of 30% nitric acid to the precipitate to dissolve any unreacted lead(II) hydroxide or other basic impurities. The color of the precipitate should become a uniform dark brown.

-

Boil the mixture for about 10 minutes.

-

Filter the hot solution and wash the this compound precipitate thoroughly with distilled water until the washings are neutral.

-

Dry the this compound in an oven at 110°C.

Electrochemical Synthesis (Anodic Deposition)

This method is commonly used for industrial production of this compound anodes.

Materials:

-

Lead sheet or rod (anode)

-

Copper sheet or wire (cathode)

-

Sulfuric acid (H₂SO₄), dilute solution (e.g., 30%)

-

DC power supply

Procedure:

-

Clean the lead anode and copper cathode thoroughly.

-

Immerse the electrodes in the dilute sulfuric acid electrolyte.

-

Connect the lead electrode to the positive terminal (anode) and the copper electrode to the negative terminal (cathode) of the DC power supply.

-

Apply a constant current density of approximately 100 A/m².

-

Continue the electrolysis for about 30 minutes. A dark brown to black coating of this compound will form on the lead anode.

-

Carefully remove the coated anode, rinse it with distilled water, and allow it to dry.

Analysis of this compound Purity (Volumetric Method)

This protocol describes the determination of the lead content in a sample, which can be used to assess the purity of synthesized this compound after its conversion to a soluble Pb(II) salt.

Materials:

-

This compound sample

-

Hydrogen peroxide (H₂O₂)

-

Nitric acid (HNO₃)

-

0.01 M EDTA standard solution

-

pH 10 buffer solution (e.g., NH₃/NH₄Cl)

-

Eriochrome Black T indicator

-

0.01 M Zinc sulfate standard solution

Procedure:

-

Accurately weigh a sample of the dried this compound.

-

Dissolve the sample in a minimal amount of nitric acid with the addition of a few drops of hydrogen peroxide to reduce the Pb(IV) to Pb(II). Gently heat if necessary to ensure complete dissolution.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.

-

Pipette a 25.0 mL aliquot of the lead solution into a 250 mL conical flask.

-

Add a known excess volume of 0.01 M EDTA solution.

-

Add 2-3 mL of pH 10 buffer solution.

-

Add a small amount of Eriochrome Black T indicator. The solution should turn blue.

-

Titrate the excess EDTA with the standard 0.01 M zinc sulfate solution until the color changes from blue to wine red.[9]

-

Calculate the amount of EDTA that reacted with the lead and, subsequently, the percentage of lead in the original sample.

Visualizations

Caption: Charge and discharge cycle of a lead-acid battery.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflows for this compound synthesis.

References

- 1. inorganic chemistry - Reaction between this compound and nitric acid - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. digitalteachers.co.ug [digitalteachers.co.ug]

- 3. embibe.com [embibe.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. afitch.sites.luc.edu [afitch.sites.luc.edu]

- 7. A comparative analysis of the dissolution kinetics of lead from low grade oxide ores in HCl, H2SO4, HNO3 and citric acid solutions | Metallurgical Research & Technology [metallurgical-research.org]

- 8. The Volumetric Determination of this compound and Lead Tetroxide in Minium [ykcs.ac.cn]

- 9. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]

A Comprehensive Technical Guide to Lead Dioxide (PbO₂)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on lead dioxide (PbO₂), a compound with significant applications in electrochemistry and various industrial processes. This document outlines its chemical identity, detailed safety information, and established experimental protocols for its synthesis and handling.

Chemical Identification

-

Chemical Name: Lead(IV) oxide

-

Common Names: this compound, Plumbic oxide, Plattnerite

Safety Data Sheet Summary

The following tables summarize the critical safety and physical property data for this compound, compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Dark-brown, black powder | [1] |

| Odor | Odorless | [6] |

| Density | 9.38 g/cm³ | [1] |

| Melting Point | 290 °C (decomposes) | [1][7] |

| Solubility | Insoluble in water and alcohol; Soluble in acetic acid | [1][6][7] |

| Stability | Stable under normal conditions. Decomposes upon heating. | [1][7] |

Hazard Identification and GHS Classification

| Hazard Class | GHS Category | Hazard Statement |

| Oxidizing Solids | 2/3 | H272: May intensify fire; oxidizer[6][8][9] |

| Acute Toxicity (Oral, Inhalation) | 4 | H302 + H332: Harmful if swallowed or if inhaled[6][8][9] |

| Carcinogenicity | 1B | H350: May cause cancer[6] |

| Reproductive Toxicity | 1A | H360/H360D/H360Df: May damage fertility or the unborn child[6][8][9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[8][9][10] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life[8][9] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[8][9][10] |

Exposure Controls and Personal Protection

| Control Parameter | Limit | Source |

| ACGIH TLV-TWA | 0.05 mg/m³ | [11] |

| NIOSH REL-TWA | 0.05 mg/m³ | [11] |

| OSHA PEL-TWA | 0.05 mg/m³ | [11] |

Engineering Controls: Use in a well-ventilated area or under a chemical fume hood.[6][12] Emergency eyewash stations and safety showers should be readily available.[11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[9][11]

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene, nitrile rubber) and protective clothing.[9][11]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator for dusts should be worn.[11]

Experimental Protocols

Detailed methodologies for the synthesis and handling of this compound are provided below.

Chemical Synthesis of this compound

This protocol describes the synthesis of this compound from lead(II) acetate and calcium hypochlorite.

Materials:

-

Lead(II) acetate trihydrate

-

Sodium hydroxide

-

Calcium hypochlorite (bleaching powder)

-

30% Nitric acid

-

Deionized water

Procedure:

-

Dissolve 23.75 g of lead(II) acetate trihydrate in 50 mL of ice-cold deionized water in a flask.

-

In a separate beaker, dissolve 6.25 g of sodium hydroxide in a minimal amount of water (approximately 25 mL) and cool the solution.

-

Slowly add the cooled sodium hydroxide solution to the lead acetate solution while stirring to precipitate lead hydroxide.

-

Prepare a slurry of calcium hypochlorite (bleaching powder) in water and add it to the lead hydroxide suspension to oxidize the lead(II) to lead(IV) oxide.

-

After the reaction, allow the precipitate to settle and decant the supernatant. Wash the precipitate several times with deionized water.

-

Add 62.5 mL of 30% nitric acid to the precipitate to dissolve any unreacted lead hydroxide and other impurities.

-

Boil the mixture for approximately 10 minutes.

-

Filter the resulting dark brown this compound precipitate, wash it thoroughly with deionized water, and dry it.

Electrochemical Deposition of this compound

This protocol details the anodic deposition of this compound from a lead nitrate bath. This method is commonly used for creating PbO₂ coatings on various substrates.

Materials and Equipment:

-

Lead nitrate (Pb(NO₃)₂)

-

Copper nitrate (Cu(NO₃)₂)

-

Nitric acid (HNO₃)

-

Substrate for deposition (e.g., titanium, graphite)

-

Copper cathodes

-

Power supply (for galvanostatic or potentiostatic deposition)

-

Electrochemical cell

Procedure:

-

Bath Preparation: Prepare an aqueous solution of lead nitrate (200-800 g/L). Add a few grams per liter of copper nitrate to prevent lead deposition at the cathode. Adjust the nitric acid concentration to approximately 8 g/L.[10]

-

Substrate Preparation: Sandblast the substrate to clean and roughen the surface, which improves the adhesion of the deposited this compound.[1]

-

Electrochemical Setup: Place the prepared substrate as the anode in the electrochemical cell. Arrange copper cathodes around the substrate. The distance between the anode and cathodes can be on the order of an inch or two.[10]

-

Deposition:

-

Post-Deposition Treatment: After deposition, rinse the coated substrate with deionized water and dry it.

Diagrams

The following diagrams illustrate key experimental workflows.

Chemical Synthesis Workflow

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. drexel.edu [drexel.edu]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. US2945790A - Method of electroplating this compound - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chlorates.exrockets.com [chlorates.exrockets.com]

- 11. fishersci.com [fishersci.com]

- 12. ehs.washington.edu [ehs.washington.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Alpha and Beta Phases of Lead Dioxide

This compound (PbO₂), a significant material in electrochemistry, exists primarily in two polymorphic forms: the alpha (α-PbO₂) and beta (β-PbO₂) phases. These phases, known naturally as the rare minerals scrutinyite and plattnerite respectively, possess distinct crystal structures and physicochemical properties that dictate their suitability for various applications, most notably in lead-acid batteries and as anode materials in electrochemical processes.[1] This guide provides a comprehensive overview of the core differences between α-PbO₂ and β-PbO₂, detailing their synthesis, properties, and characterization.

Core Properties and Structural Differences

The fundamental distinctions between the alpha and beta phases of this compound arise from their different crystal structures. The α-PbO₂ phase possesses an orthorhombic crystal structure, while the β-PbO₂ phase has a tetragonal structure.[2] This structural variance influences a wide range of material properties, from density and conductivity to electrochemical activity and stability.

The beta form is generally more attractive for electrochemical applications due to its relatively low resistivity, good corrosion resistance in low-pH media, and a high overvoltage for oxygen evolution.[2] Conversely, the alpha phase is noted for its better adhesion to substrates and its ability to relieve stress in coatings, making it useful as an interlayer.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for the alpha and beta phases of this compound for ease of comparison.

Table 1: Crystallographic and Physical Properties

| Property | α-PbO₂ (Scrutinyite) | β-PbO₂ (Plattnerite) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbcn (No. 60) | P4₂/mnm (No. 136) |

| Lattice Constants | a = 0.497 nm, b = 0.596 nm, c = 0.544 nm[2] | a = 0.491 nm, c = 0.3385 nm[2] |

| Density (g/cm³) | ~9.825 (theoretical) | ~9.4 (theoretical) |

| Resistivity (Ω·cm) | 1 x 10⁻³[1] | 4 x 10⁻³[1] |

| Appearance | Dark-brown to black powder | Dark-brown to black powder |

Table 2: Electrochemical and Thermal Properties

| Property | α-PbO₂ | β-PbO₂ |

| Synthesis Condition | Alkaline or neutral pH[1] | Acidic pH[1] |

| Internal Stress | Low to none[1] | Present[1] |

| Oxygen Overvoltage | Lower | Higher[3] |

| Electrochemical Activity | Generally lower, but can show higher catalytic activity in dilute H₂SO₄ | Generally higher, preferred for oxygen evolution reactions[4] |

| Decomposition Temp. | Decomposes starting around 290°C[1][2] | Decomposes starting around 290°C[1][2] |

Synthesis Methodologies and Experimental Protocols

The selective synthesis of α-PbO₂ or β-PbO₂ is primarily controlled by the pH of the deposition environment. Electrochemical deposition is the most common and versatile method for preparing high-purity films of either phase.

Logical Relationship: Synthesis Conditions and Resulting Phase

The choice of electrolyte pH is the critical determinant for the crystallographic phase of the electrodeposited this compound.

Experimental Protocol 1: Electrochemical Synthesis of α-PbO₂

This protocol describes the anodic electrodeposition of α-PbO₂ from an alkaline solution.

-

Substrate Preparation:

-

Begin with a suitable substrate, such as a titanium (Ti) or aluminum (Al) plate.[5][6]

-

Degrease the substrate by sonicating in acetone, followed by ethanol, and finally rinse with deionized (DI) water.

-

For Ti substrates, etch the surface to ensure good adhesion. This can be done by immersing the substrate in a boiling oxalic acid solution.

-

For Al substrates, a conductive undercoating is often necessary to prevent passivation.[6]

-

-

Electrolyte Preparation:

-

Prepare an alkaline plumbite solution. A typical composition involves:

-

Dissolve the NaOH in DI water and allow the solution to cool.

-

Slowly add the Pb(NO₃)₂ to the NaOH solution while stirring until it fully dissolves to form the plumbite solution.

-

-

Electrochemical Deposition:

-

Set up a two-electrode electrochemical cell with the prepared substrate as the anode (working electrode) and a graphite or platinum plate as the cathode (counter electrode).

-

Maintain the bath temperature at approximately 40-60°C.

-

Apply a constant current density (galvanostatic deposition). A compact, uniform layer of α-PbO₂ is typically obtained at current densities ≤ 3 mA/cm².[6][7]

-

Continue the deposition for a set time, for example, 2 hours, to achieve the desired film thickness.[7]

-

-

Post-Deposition Treatment:

-

After deposition, gently rinse the coated electrode with DI water to remove any residual electrolyte.

-

Dry the electrode in an oven at 80-90°C.

-

Experimental Protocol 2: Electrochemical Synthesis of β-PbO₂

This protocol outlines the anodic electrodeposition of β-PbO₂ from an acidic lead nitrate bath, a widely used method for creating anodes.[8]

-

Substrate Preparation:

-

Prepare the substrate (e.g., Ti, graphite) as described in the α-PbO₂ protocol (degreasing and etching). An interlayer, such as antimony-doped tin oxide (ATO) or a thin layer of α-PbO₂, is often applied to Ti to improve adhesion and performance.[8]

-

-

Electrolyte Preparation:

-

Prepare an acidic lead nitrate solution. A common formulation includes:

-

250-255 g/L Lead(II) Nitrate (Pb(NO₃)₂)[9]

-

Adjust pH to ~1 with Nitric Acid (HNO₃).[9]

-

Optionally, 80 g/L Copper(II) Nitrate (Cu(NO₃)₂) can be added as it is used in some beta bath formulations.

-

Small amounts of additives like Sodium Fluoride (NaF) (~0.5 g/L) can be used to influence the deposit's properties.[9]

-

-

-

Electrochemical Deposition:

-

Assemble the electrochemical cell with the substrate as the anode and a lead or stainless steel plate as the cathode.

-

Heat the electrolyte to a temperature between 50-60°C.[10]

-

Apply a constant current density. The formation of β-PbO₂ is favored at lower current densities (e.g., < 40 mA/cm²).[1] A patent for high-beta content electrodes specifies current densities around 38-40 mA/cm².[9]

-

Deposition is carried out for the required duration to build the desired coating thickness.

-

-

Post-Deposition Treatment:

-

Rinse the resulting β-PbO₂ coated electrode with DI water.

-

Dry the electrode in an oven at 80-90°C.

-

Material Characterization Workflow

Confirming the successful synthesis of the desired PbO₂ phase requires a systematic characterization workflow. This typically involves analyzing the material's crystallography, surface morphology, and electrochemical behavior.

Key Characterization Techniques

-

X-Ray Diffraction (XRD): This is the definitive technique for distinguishing between the α- and β-phases. The orthorhombic structure of α-PbO₂ and the tetragonal structure of β-PbO₂ produce distinct diffraction patterns.[11][12] Researchers can compare the obtained 2θ peaks with standard diffraction patterns for scrutinyite (α-PbO₂) and plattnerite (β-PbO₂) to confirm the phase composition.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the deposited films. It reveals information about grain size, shape, porosity, and the overall compactness of the coating, which are critical for electrochemical performance.[6] For instance, β-PbO₂ often forms a typical pyramid-like crystal structure.

-

Cyclic Voltammetry (CV): CV is a powerful electrochemical technique used to study the redox behavior and catalytic activity of the PbO₂ electrodes. A cyclic voltammogram can reveal the potentials for oxidation and reduction reactions and provide insight into the material's activity towards specific electrochemical processes, such as the oxygen evolution reaction.[13][14] The shape and peak positions in the voltammogram are characteristic of the material's electrochemical properties.

Applications in Research and Development

The distinct properties of α- and β-PbO₂ make them suitable for different, sometimes complementary, roles.

-

Lead-Acid Batteries: Both phases are present in the positive active material of lead-acid batteries. The more chemically stable α-PbO₂ is thought to promote longer cycle life, while the more electrochemically active β-PbO₂ is crucial for the battery's capacity.[6]

-

Anodes for Electrosynthesis and Remediation: β-PbO₂ coated electrodes are widely used as anodes for electrochemical oxidation due to their high oxygen overvoltage, stability in acidic media, and low cost compared to platinum.[2] They are employed in processes like ozone production, water treatment for the degradation of organic pollutants, and electrowinning of metals.

-

Sensors and Specialized Materials: The conductive nature and electrochemical properties of this compound have led to research into its use in various electrochemical sensors.

This guide provides a foundational understanding of the alpha and beta phases of this compound. By leveraging the detailed protocols and characterization workflows, researchers can confidently synthesize and analyze these materials for a wide array of applications in electrochemistry and materials science.

References

- 1. chlorates.exrockets.com [chlorates.exrockets.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. escholarship.org [escholarship.org]

- 4. mdpi.com [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102586801A - Preparation method of a novel Ti matrix PbO2 electrode - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. pubs.acs.org [pubs.acs.org]

electrochemical properties of lead dioxide

An In-depth Technical Guide on the Electrochemical Properties of Lead Dioxide

Introduction

This compound (PbO₂), a significant material in the field of electrochemistry, has been a cornerstone of energy storage technology for over a century, primarily as the active material in the positive plates of lead-acid batteries.[1] Its unique combination of high electrical conductivity, distinct polymorphic structures, and catalytic activity for oxygen evolution makes it a subject of continuous research. This document provides a comprehensive technical overview of the core , tailored for researchers and scientists. It delves into its structural characteristics, fundamental electrochemical reactions, conductivity, and the kinetics of the oxygen evolution reaction, supported by quantitative data, detailed experimental protocols, and process visualizations.

This compound is a non-stoichiometric compound, with the actual oxygen-to-lead ratio often varying from 1.90 to 1.98.[1][2] This oxygen deficiency is responsible for its characteristic metallic conductivity.[1][2] It exists mainly in two crystalline forms: α-PbO₂ (Scrutinyite) and β-PbO₂ (Plattnerite), which possess different crystal structures and, consequently, distinct electrochemical properties.[1][3]

Crystalline Structure and Polymorphs

This compound primarily exists in two polymorphs, alpha (α) and beta (β), which have significant implications for its electrochemical behavior.[3]

-

α-PbO₂ : This form has an orthorhombic crystal structure.[1][2] In this structure, the PbO₆ octahedra are linked by sharing adjacent edges, forming zigzag chains.[1] The alpha form is noted for having better adhesion properties and no internal stress, making it useful as an intermediate layer to improve the stability of electrode coatings.[3][4]

-

β-PbO₂ : The beta form possesses a tetragonal symmetry related to the rutile structure.[1][2] It consists of columns of PbO₆ octahedra that share opposite edges, which are then joined to other chains at the corners.[1] β-PbO₂ is generally more attractive for anode applications due to its lower resistivity and high corrosion resistance, especially in acidic environments.[1][4]

The choice of polymorph is critical for specific applications. For instance, in lead-acid batteries and for anodes in electrowinning, the more stable and conductive β-PbO₂ is preferred.[1][3]

Table 1: Crystallographic Data of PbO₂ Polymorphs

| Property | α-PbO₂ (Scrutinyite) | β-PbO₂ (Plattnerite) |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbcn (No. 60) | P4₂/mnm (No. 136) |

| Lattice Constants | a = 0.497 nmb = 0.596 nmc = 0.544 nm | a = 0.491 nmc = 0.3385 nm |

| Formula Units (Z) | 4 | 2 |

| Coordination | Lead atoms are six-coordinate | Related to the rutile structure |

(Data sourced from Wikipedia[1][2])

Caption: Diagram 1: Comparison of α-PbO₂ and β-PbO₂ crystal structures.

Core Electrochemical Reactions

The most prominent application of this compound is as the cathode in lead-acid batteries.[5][6] The electrochemistry involves a "double sulfate" reaction, where both electrodes are converted to lead sulfate (PbSO₄) during discharge.[5]

Discharge Process (Galvanic Cell): At the positive electrode (cathode), this compound is reduced to lead sulfate: PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻ → PbSO₄(s) + 2H₂O(l)[7]

Charging Process (Electrolytic Cell): During charging, the reaction is reversed, and lead sulfate is oxidized back to this compound: PbSO₄(s) + 2H₂O(l) → PbO₂(s) + HSO₄⁻(aq) + 3H⁺(aq) + 2e⁻

The overall cell reaction during discharge is: Pb(s) + PbO₂(s) + 2H₂SO₄(aq) → 2PbSO₄(s) + 2H₂O(l)[8]

Caption: Diagram 2: Charge-discharge cycle at the this compound electrode.

Table 2: Standard Electrode Potentials (at 25°C)

| Half-Reaction | Standard Potential (E°) / V |

| PbO₂(s) + 4H⁺(aq) + 2e⁻ ⇌ Pb²⁺(aq) + 2H₂O(l) | +1.458 |

| PbO₂(s) + SO₄²⁻(aq) + 4H⁺(aq) + 2e⁻ ⇌ PbSO₄(s) + 2H₂O(l) | +1.685 - +1.6913 |

| PbO₂(s) + H₂O(l) + 2e⁻ ⇌ PbO(s) + 2OH⁻(aq) | +0.247 |

(Data sourced from Chem21Labs, CSUN, CRC Handbook of Chemistry and Physics[9][10][11][12])

Electrical Conductivity and Oxygen Evolution

Electrical Conductivity

This compound exhibits high electrical conductivity, which is a critical property for its use as an electrode material.[1][4] This conductivity is attributed to a deficiency of oxygen in its crystal lattice, creating charge carriers.[2][3] The resistivity is as low as 10⁻⁴ Ω·cm.[1][2] The alpha polymorph is reported to be slightly more conductive than the beta form, with resistivities of 10⁻³ and 4 x 10⁻³ Ω·cm, respectively.[3] Doping the this compound structure with other elements can further modify its conductivity and electrochemical performance.[13][14]

Oxygen Evolution Reaction (OER)

In many electrochemical applications, such as electrowinning and water electrolysis, PbO₂ serves as an anode material where the primary reaction is the oxygen evolution reaction (OER).[15] PbO₂ is valued for its high overpotential for oxygen evolution, meaning it requires a higher potential to initiate the reaction compared to many other materials.[1][16] This property makes it a durable and efficient anode, as it resists degradation and favors the desired electrochemical process over water oxidation.[15]

The mechanism of OER on PbO₂ is complex and is understood to proceed through the formation of adsorbed hydroxyl radicals (OH•) on active sites within the hydrated "gel" zones of the material.[17] The Tafel slope, a key kinetic parameter derived from a Tafel plot (overpotential vs. log of current density), provides insight into the reaction mechanism.[18][19] For PbO₂ anodes, the Tafel slope for OER is influenced by factors such as the electrolyte composition and the presence of dopants like cobalt or fluorine.[13][20]

Table 3: Key Electrochemical Properties of this compound

| Property | Value / Description |

| Appearance | Dark-brown to black powder |

| Molar Mass | 239.19 g/mol |

| Density | 9.38 g/cm³ |

| Electrical Resistivity | As low as 10⁻⁴ Ω·cm |

| Oxygen Evolution Potential | High, typically around 1.75V (vs. SCE) |

(Data sourced from Wikipedia, CymitQuimica, Noah Chemicals[1][4][6][21])

Experimental Protocols

Characterizing the involves a multi-step process encompassing synthesis, structural analysis, and electrochemical testing.

Synthesis: Electrodeposition

Electrodeposition is a common and effective method for preparing PbO₂ coatings on inert substrates like titanium or carbon.[1][16] The properties of the deposited layer (e.g., polymorph type, morphology) can be controlled by adjusting the plating bath composition and electrochemical parameters.

-

β-PbO₂ Deposition (Acidic Route) : β-PbO₂ is typically deposited from an acidic bath containing a soluble lead(II) salt, such as lead nitrate (Pb(NO₃)₂) or lead perchlorate, in an acidic medium like nitric acid.[16][22]

-

Typical Bath : 0.1 M Pb(NO₃)₂ + 0.1 M HNO₃.

-

Process : Anodic deposition is carried out galvanostatically (constant current, e.g., 10-100 mA/cm²) or potentiostatically (constant potential, e.g., +1.5 V vs. SCE).[1][15] A current density below 40 mA/cm² generally favors the formation of the β-phase.[22]

-

-

α-PbO₂ Deposition (Alkaline Route) : The alpha polymorph is preferentially deposited from an alkaline plating bath.[4][22]

-

Process : Deposition occurs under strong alkaline conditions. This method is often used to create a stable, adhesive intermediate layer before depositing the main β-PbO₂ layer to improve the electrode's service life.[4]

-

Characterization Techniques

-

Structural and Morphological Analysis :

-

X-Ray Diffraction (XRD) : Used to identify the crystalline phases (α-PbO₂ vs. β-PbO₂) present in the deposited layer and to determine lattice parameters.[23][24][25]

-

Scanning Electron Microscopy (SEM) : Provides high-resolution images of the electrode surface, revealing its morphology, grain size, and compactness.[23][24][25]

-

-

Electrochemical Analysis :

-

Cyclic Voltammetry (CV) : A technique used to study the redox processes occurring at the electrode surface by sweeping the potential and measuring the resulting current. It helps determine the potential range of stability and identify redox peaks corresponding to the PbO₂/PbSO₄ reaction.[25][26]

-

Linear Sweep Voltammetry (LSV) : Used specifically to measure the oxygen evolution potential and to construct Tafel plots for kinetic analysis of the OER.[23]

-

Electrochemical Impedance Spectroscopy (EIS) : Provides information about the charge transfer resistance and double-layer capacitance at the electrode-electrolyte interface, offering insights into the kinetics of the electrochemical reactions.[23]

-

Accelerated Life Test : The electrode is subjected to a high constant current density in the electrolyte (e.g., H₂SO₄), and the time until the electrode potential rises sharply (indicating failure) is measured to determine its operational stability and lifetime.[23]

-

Caption: Diagram 3: Workflow for PbO₂ electrode synthesis and characterization.

Conclusion

The are multifaceted and intrinsically linked to its structural and physical characteristics. Its high conductivity, robust performance as the positive active mass in lead-acid batteries, and its utility as a durable anode with a high oxygen evolution overpotential underscore its technological importance. The ability to synthesize specific polymorphs (α- and β-PbO₂) through controlled electrodeposition allows for the tailoring of electrode properties for various applications, from energy storage to industrial electrosynthesis. A thorough understanding of its electrochemical behavior, facilitated by a suite of characterization techniques, continues to be crucial for optimizing existing technologies and developing new electrochemical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lead(IV) oxide - Sciencemadness Wiki [sciencemadness.org]

- 3. chlorates.exrockets.com [chlorates.exrockets.com]

- 4. Characteristics and Structures of this compound Electrode [titanuim-anodes.com]

- 5. Lead–acid battery - Wikipedia [en.wikipedia.org]

- 6. noahchemicals.com [noahchemicals.com]

- 7. Lead/acid batteries [doitpoms.ac.uk]

- 8. energystorageeurope.eu [energystorageeurope.eu]

- 9. gov.nl.ca [gov.nl.ca]

- 10. chclab-chem.nsysu.edu.tw [chclab-chem.nsysu.edu.tw]

- 11. csun.edu [csun.edu]

- 12. chem21labs.com [chem21labs.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. utelectrode.com [utelectrode.com]

- 16. Electrodeposited this compound coatings - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 17. LEAD-ACID BATTERIES DEPARTMENT111 [labatscience.com]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. CAS 1309-60-0: this compound | CymitQuimica [cymitquimica.com]

- 22. chlorates.exrockets.com [chlorates.exrockets.com]

- 23. Fabrication and characterization of titanium-based this compound electrode by electrochemical deposition with Ti4 O7 particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis of High-Purity alpha-and beta-PbO and Possible Applications to Synthesis and Processing of Other Lead Oxide Materials [escholarship.org]

- 25. researchgate.net [researchgate.net]

- 26. Item - The electrochemical behaviour of this compound electrodes - Loughborough University - Figshare [repository.lboro.ac.uk]

Introduction to the Theoretical Density of Lead Dioxide

An In-depth Technical Guide to the Theoretical Density of Lead Dioxide

This guide provides a comprehensive overview of the theoretical density of this compound (PbO₂), a crucial parameter for researchers, scientists, and professionals in drug development where this material may be utilized. It delves into the crystallographic properties of its primary polymorphs, outlines the methodology for calculating theoretical density, and provides detailed experimental protocols for its determination.

This compound is a significant material with applications ranging from lead-acid batteries to electrochemical sensors. Its density is a fundamental property that influences its performance in these applications. The theoretical density, also known as the X-ray density, represents the density of a material calculated from its crystallographic data, assuming a perfect, defect-free crystal lattice. It is a critical parameter for quality control, material characterization, and in the development of new materials.

This compound primarily exists in two crystalline forms, or polymorphs: the orthorhombic α-PbO₂ and the tetragonal β-PbO₂.[1][2][3] Each polymorph possesses a unique crystal structure, which in turn dictates its theoretical density.

Calculation of Theoretical Density

The theoretical density (ρ) of a crystalline material can be calculated using the following formula:

ρ = (Z * M) / (V * Nₐ)

Where:

-

Z is the number of formula units per unit cell.

-

M is the molar mass of the compound (for PbO₂, approximately 239.20 g/mol ).

-

V is the volume of the unit cell.

-

Nₐ is Avogadro's number (approximately 6.022 x 10²³ mol⁻¹).

The unit cell volume (V) is determined from the lattice parameters (a, b, and c) of the crystal, which vary depending on the polymorph.

Crystallographic and Density Data

The quantitative crystallographic data for the α and β polymorphs of this compound are summarized in the table below. This data is essential for the calculation of their theoretical densities.

| Property | α-PbO₂ | β-PbO₂ |

| Crystal System | Orthorhombic | Tetragonal |

| Space Group | Pbcn | P4₂/mnm |

| Lattice Parameter (a) | 4.97 Å | 4.91 Å |

| Lattice Parameter (b) | 5.96 Å | 4.91 Å |

| Lattice Parameter (c) | 5.44 Å | 3.385 Å |

| Formula Units per Unit Cell (Z) | 4 | 2 |

| Unit Cell Volume (V) | 161.1 ų | 81.6 ų |

| Molar Mass (M) | 239.20 g/mol | 239.20 g/mol |

| Calculated Theoretical Density (ρ) | 9.88 g/cm³ | 9.75 g/cm³ |

Experimental Protocols

The determination of the theoretical density of this compound involves the synthesis of the desired polymorph followed by its characterization using X-ray diffraction (XRD) and subsequent data analysis using Rietveld refinement.

Synthesis of this compound Polymorphs

4.1.1. Synthesis of α-PbO₂

A common method for the synthesis of α-PbO₂ involves the oxidation of a lead(II) salt in an alkaline medium.

-

Materials: Lead(II) acetate, sodium hydroxide, ammonium persulfate, deionized water.

-

Procedure:

-

Dissolve lead(II) acetate in deionized water to create a 0.5 M solution.

-

Separately, prepare a 1 M sodium hydroxide solution and a 1 M ammonium persulfate solution.

-

Slowly add the sodium hydroxide solution to the lead(II) acetate solution while stirring to precipitate lead(II) hydroxide.

-

Heat the suspension to 60-70 °C.

-

Gradually add the ammonium persulfate solution to the heated suspension to oxidize the lead(II) hydroxide to α-PbO₂.

-

Maintain the temperature and stirring for 2 hours to ensure complete reaction.

-

Allow the precipitate to cool, then filter, wash thoroughly with deionized water, and dry at 80 °C.

-

4.1.2. Synthesis of β-PbO₂

The β-polymorph is typically synthesized in an acidic medium.

-

Materials: Lead(II) nitrate, nitric acid, potassium persulfate, deionized water.

-

Procedure:

-

Prepare a 0.5 M solution of lead(II) nitrate in 1 M nitric acid.

-

Prepare a 1 M solution of potassium persulfate.

-

Heat the lead(II) nitrate solution to 90 °C.

-

Slowly add the potassium persulfate solution to the hot lead(II) nitrate solution while stirring vigorously.

-

Continue heating and stirring for 1 hour.

-

A dark brown precipitate of β-PbO₂ will form.

-

Filter the hot solution, wash the precipitate with deionized water, and dry at 100 °C.

-

Crystal Structure Determination via X-ray Diffraction (XRD)

-

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is typically used.

-

Sample Preparation: The synthesized this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder.

-

Data Collection:

-

The XRD pattern is recorded over a 2θ range of 20° to 80° with a step size of 0.02°.

-

The scan speed should be slow enough to obtain good signal-to-noise ratio.

-

Data Analysis using Rietveld Refinement

Rietveld refinement is a powerful technique used to refine the crystal structure parameters by fitting a calculated diffraction pattern to the experimental data.[4][5][6]

-

Software: Software such as GSAS, FullProf, or TOPAS is commonly used for Rietveld refinement.

-

Procedure:

-

Initial Model: Start with an initial structural model for either α-PbO₂ (Pbcn space group) or β-PbO₂ (P4₂/mnm space group), including approximate lattice parameters and atomic positions.

-

Refinement Parameters: The following parameters are sequentially or simultaneously refined:

-

Scale factor

-

Background parameters

-

Unit cell parameters (a, b, c)

-

Peak profile parameters (e.g., Caglioti parameters for peak width)

-

Atomic coordinates

-

Isotropic or anisotropic displacement parameters (thermal parameters)

-

-

Goodness of Fit: The quality of the fit is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the chi-squared (χ²) value. The refinement is considered complete when these values converge to a minimum.

-

Lattice Parameter Determination: The refined lattice parameters are then used to calculate the unit cell volume and, subsequently, the theoretical density.

-

Visualizations

Signaling Pathway for Theoretical Density Calculation

The logical workflow for calculating the theoretical density of this compound is illustrated in the diagram below.

Caption: Workflow for determining the theoretical density of this compound.

This comprehensive guide provides the necessary theoretical background and practical experimental details for researchers and scientists working with this compound. The accurate determination of its theoretical density is fundamental to understanding and optimizing its properties for various advanced applications.

References

Methodological & Application

Preparation of Lead Dioxide Electrodes for Electrochemical Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Lead dioxide (PbO₂) electrodes are widely utilized in various electrochemical applications, including electrosynthesis, environmental remediation, and energy storage, owing to their high electrical conductivity, significant oxygen evolution overpotential, and cost-effectiveness.[1][2] The performance of a PbO₂ electrode is critically dependent on its method of preparation, which influences its morphology, crystal structure, and stability.[3] This document provides detailed application notes and protocols for the preparation of this compound electrodes via electrochemical deposition.

Application Notes

The electrochemical deposition of this compound is a versatile method that allows for the formation of adherent and uniform coatings on various substrates.[4] The choice of deposition bath, substrate material, and electrochemical parameters plays a crucial role in determining the final properties of the electrode.

Deposition Baths:

-

Acidic Nitrate Baths: These are the most common baths for electrodepositing the β-phase of PbO₂ (β-PbO₂), which is favored for its higher conductivity and corrosion resistance.[5][6] The electrolyte typically consists of a lead nitrate (Pb(NO₃)₂) solution acidified with nitric acid (HNO₃).[6][7]

-

Alkaline Plumbate Baths: These baths are used to deposit the α-phase of PbO₂ (α-PbO₂).[8] While α-PbO₂ has lower conductivity than the β-phase, it often exhibits better adhesion to the substrate.[5][8] Therefore, a thin layer of α-PbO₂ is sometimes deposited as an interlayer before the main β-PbO₂ coating to improve stability.[5]

Substrate Materials:

A variety of conductive materials can be used as substrates for PbO₂ deposition. Common choices include:

Titanium is a popular substrate due to its excellent corrosion resistance and the ability to form a passivating oxide layer that prevents further reaction in case of local coating failure.[3] To enhance adhesion and performance, titanium substrates are often pre-treated and coated with an interlayer, such as tin dioxide-antimony pentoxide (SnO₂-Sb₂O₅).[11][12]

Influence of Deposition Parameters:

The properties of the electrodeposited PbO₂ are highly sensitive to the deposition conditions:

-

Current Density: This parameter significantly affects the morphology and crystal structure of the deposit. Lower current densities generally lead to more compact and uniform coatings, while higher densities can result in rougher, more porous films.[11]

-

Temperature: The temperature of the plating bath influences the crystal growth and deposition rate.

-

pH: The pH of the electrolyte determines the lead species in solution and the resulting crystal phase of the PbO₂. Acidic conditions favor β-PbO₂, while alkaline conditions favor α-PbO₂.[5]

-

Additives: The addition of certain ions or organic molecules to the plating bath can modify the properties of the deposited PbO₂. For instance, copper ions have been shown to decrease the grain size and form a more compact coating.[13] Doping with nanoparticles like TiO₂ can also enhance the stability and performance of the electrode.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the preparation of this compound electrodes.

Table 1: Electrodeposition Parameters from Acidic Nitrate Baths

| Substrate | Pb(NO₃)₂ Conc. (M) | HNO₃ Conc. | Current Density (mA/cm²) | Temperature (°C) | Additives | Key Findings | Reference(s) |

| Stainless Steel | 0.4 | 10 mL/L | 60 | 30 | 0.3 M Cu(NO₃)₂ | Smooth, adherent film with 80% β-PbO₂. | [10][14] |

| Ti/SnO₂-Sb₂O₅ | 0.5 | pH 1 (adjusted with HNO₃) | 20 | 65 | 0.04 M NaF | Porous structure with high stability. | [3] |

| Graphite | Not Specified | 5-20 g/L | Not Specified | Not Specified | 0.5 g/L NaF | Uniform and adherent coating. | [15] |

| Titanium | Not Specified | 90-125 g/L | Not Specified | Not Specified | None | Substantially eliminates concurrent PbO deposition. | [7] |

Table 2: Influence of Additives on Electrode Properties

| Additive | Base Electrolyte | Effect on Morphology | Effect on Performance | Reference(s) |

| Cu²⁺ | Lead Nitrate | Decreased grain size, more compact and fine surface. | Longer service life and higher electrochemical activity. | [13] |

| TiO₂ nanoparticles | Lead Nitrate | More compact and dense surface with no flaws or cracks. | Twice the lifetime of undoped electrodes. | [11] |

| Polyvinyl alcohol (PVA) | Not Specified | Refined grain size. | Increased oxygen evolution potential and enhanced stability. | [16] |

| Ti₄O₇ particles | Not Specified | Improved surface morphology. | Enhanced current response, reduced impedance, and longer service life. | [17] |

Experimental Protocols

Protocol 1: Electrodeposition of β-PbO₂ from an Acidic Nitrate Bath

This protocol describes a general procedure for the electrodeposition of β-PbO₂ on a titanium substrate.

1. Substrate Pre-treatment: a. Mechanically polish the titanium substrate with SiC paper (e.g., up to grade 1200) to create a fresh, uniform surface.[10] b. Degrease the substrate by sonicating in acetone for 10-15 minutes, followed by rinsing with deionized water. c. Etch the substrate in a hot oxalic acid solution (e.g., 10% w/v at 80-90°C) for 1-2 hours to remove the native oxide layer and create a rougher surface for better adhesion. d. Rinse the substrate thoroughly with deionized water.

2. (Optional) Application of SnO₂-Sb₂O₅ Interlayer: a. Prepare a precursor solution containing SnCl₄ and SbCl₃ in an appropriate solvent (e.g., n-butanol with concentrated HCl).[12] b. Apply the precursor solution to the pre-treated titanium substrate by brushing or dip-coating. c. Dry the coated substrate in an oven (e.g., at 145°C for 20 minutes).[12] d. Calcine the dried substrate in a furnace at a high temperature (e.g., 500°C for 2 hours) to form the mixed oxide interlayer.[12] e. Repeat the coating and calcination steps several times to achieve the desired interlayer thickness and uniformity.[12]

3. Electrodeposition of β-PbO₂: a. Prepare the electrodeposition bath containing:

- Lead (II) nitrate (Pb(NO₃)₂): 0.4 - 0.5 M[3][10]

- Nitric acid (HNO₃): to adjust pH to ~1[3]

- (Optional) Additives such as 0.04 M Sodium Fluoride (NaF)[3] b. Set up a two-electrode electrochemical cell with the pre-treated titanium substrate as the anode and a suitable counter electrode (e.g., platinum or graphite). c. Immerse the electrodes in the deposition bath and maintain the temperature at 60-70°C.[3] d. Apply a constant anodic current density in the range of 20-60 mA/cm².[3][10] e. Continue the electrodeposition for a specified duration (e.g., 60 minutes) to achieve the desired coating thickness.[10] f. After deposition, turn off the power supply, remove the coated electrode, and rinse it thoroughly with deionized water. g. Dry the electrode in an oven at a moderate temperature (e.g., 100-120°C).

Protocol 2: Electrodeposition of α-PbO₂ from an Alkaline Plumbate Bath

This protocol outlines the procedure for depositing an α-PbO₂ layer, which can serve as an adhesive underlayer.

1. Substrate Pre-treatment: a. Follow the same pre-treatment steps as described in Protocol 1.